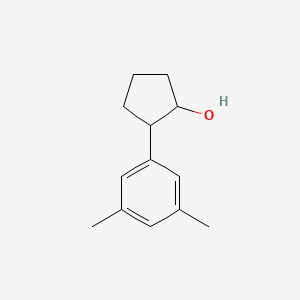

trans-2-(3,5-Dimethylphenyl)cyclopentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFUOQYIAKJGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCC2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 2 3,5 Dimethylphenyl Cyclopentanol

Strategies for Carbon-Carbon Bond Formation Leading to the Cyclopentanol (B49286) Core

The construction of the 2-arylcyclopentanol scaffold necessitates the formation of a carbon-carbon bond between the cyclopentane (B165970) ring and the 3,5-dimethylphenyl moiety. Several classical and contemporary synthetic strategies can be employed for this purpose.

Olefin Functionalization Approaches

While direct arylation of cyclopentene (B43876) is conceptually possible, a more common and reliable approach involves the functionalization of a pre-formed cyclopentene derivative. One such method is the hydroboration-oxidation of 1-(3,5-dimethylphenyl)cyclopentene. This two-step process would yield the desired alcohol with the hydroxyl group at the 2-position. The stereochemical outcome of the hydroboration step is typically syn-addition, which, depending on the subsequent steps, can be leveraged to control the final trans relationship between the aryl and hydroxyl groups.

Another potential route is the epoxidation of 1-(3,5-dimethylphenyl)cyclopentene followed by nucleophilic ring-opening. The choice of reducing agent for the epoxide opening would be critical in determining the diastereoselectivity of the resulting alcohol.

Carbonyl Addition Reactions

A highly effective and widely used method for the formation of the carbon-carbon bond in 2-arylcyclopentanols is the nucleophilic addition of an organometallic reagent to a cyclopentanone (B42830) precursor. The Grignard reaction, utilizing 3,5-dimethylphenylmagnesium bromide as the nucleophile and cyclopentanone as the electrophile, represents a direct and efficient route to the tertiary alcohol, 1-(3,5-dimethylphenyl)cyclopentanol. Subsequent dehydration to the corresponding alkene followed by a stereoselective hydroboration-oxidation sequence can afford the target trans-2-(3,5-dimethylphenyl)cyclopentanol.

Alternatively, and more directly, the addition of a hydride reagent to 2-(3,5-dimethylphenyl)cyclopentanone provides the desired secondary alcohol. The diastereoselectivity of this reduction is influenced by steric factors, with the hydride typically attacking from the less hindered face to yield the thermodynamically more stable trans product.

A plausible reaction scheme starting from cyclopentanone is outlined below:

Scheme 1: Synthesis via Grignard Reaction and Reduction

Formation of the Grignard Reagent: 3,5-Dimethylbromobenzene + Mg → 3,5-Dimethylphenylmagnesium bromide

Synthesis of the Ketone Precursor: 3,5-Dimethylphenylmagnesium bromide + Cyclopentanone → (after acidic workup) 1-(3,5-Dimethylphenyl)cyclopentanol

Dehydration and Hydrogenation (or direct reduction): 1-(3,5-Dimethylphenyl)cyclopentanol → 1-(3,5-Dimethylphenyl)cyclopentene → cis- and this compound Alternatively, oxidation of the tertiary alcohol to the ketone followed by reduction offers a more controlled route.

Cyclization Reactions and Ring Annulations

Intramolecular cyclization reactions offer another powerful strategy for constructing the cyclopentanol core. For instance, a Dieckmann-type condensation of a suitably substituted adipic ester derivative could be employed to form a 2-oxocyclopentanecarboxylate. Subsequent elaboration, including the introduction of the 3,5-dimethylphenyl group and decarboxylation, would lead to the 2-(3,5-dimethylphenyl)cyclopentanone precursor. While more complex, this approach allows for a high degree of control over the substitution pattern of the cyclopentane ring.

Enantioselective and Diastereoselective Synthesis

Achieving the desired trans stereochemistry and high enantiopurity is a critical challenge in the synthesis of this target molecule. The most common and effective strategy involves the asymmetric reduction of the prochiral ketone, 2-(3,5-dimethylphenyl)cyclopentanone.

Asymmetric Hydrogenation of Ketone Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of chiral alcohols. This transformation typically employs a transition metal catalyst coordinated to a chiral ligand.

Homogeneous catalysts, particularly those based on ruthenium (Ru) and rhodium (Rh), have demonstrated exceptional efficacy in the asymmetric hydrogenation of ketones. mdma.chrsc.org These catalysts operate in solution, allowing for high levels of stereocontrol under mild reaction conditions. The choice of chiral ligand is paramount in determining the enantioselectivity of the reaction.

For the reduction of 2-arylcyclopentanones, chiral diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are often employed. The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl carbon.

Table 1: Illustrative Data for Asymmetric Hydrogenation of 2-Aryl Ketone Analogs

| Catalyst System | Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) of trans-isomer | Reference |

| Ru(II)-BINAP | 2-Phenylcyclopentanone | >95:5 | 98% | mdma.ch |

| Rh(I)-Josiphos | 2-(4-Methoxyphenyl)cyclopentanone | >90:10 | 95% | rsc.org |

| Ir(I)-f-spiroPhos | 2,5-Dialkylidenecyclopentanone | - | >99% (for corresponding saturated ketone) | nih.gov |

Note: The data in this table is illustrative and based on structurally similar compounds. The exact results for 2-(3,5-dimethylphenyl)cyclopentanone would require experimental verification.

The reaction conditions, including solvent, temperature, and hydrogen pressure, can significantly influence both the diastereoselectivity and enantioselectivity of the hydrogenation. The trans isomer is generally favored due to thermodynamic stability. The chiral ligand creates a specific three-dimensional environment around the catalytic center, directing the hydrogenation to one face of the prochiral ketone, thereby leading to a high enantiomeric excess of one enantiomer of the trans-alcohol.

Heterogeneous Catalysis

Heterogeneous catalytic hydrogenation is a primary method for the synthesis of trans-cyclopentanols from the corresponding cyclopentenones or by reduction of cyclopentanones. Typically, this involves the use of a metal catalyst such as palladium, platinum, or ruthenium on a solid support like carbon or alumina. The hydrogenation of a precursor like 2-(3,5-dimethylphenyl)cyclopent-2-en-1-one would likely proceed via syn-addition of hydrogen from the less hindered face of the molecule as it adsorbs to the catalyst surface, potentially leading to the desired trans isomer after reduction of the ketone. nih.gov However, no studies detailing the specific catalysts, reaction conditions (temperature, pressure), or the diastereoselectivity for the hydrogenation leading to this compound have been found. Research on related structures, such as the hydrogenation of furfural (B47365) derivatives to cyclopentanols, demonstrates the complexity and catalyst-dependent nature of such transformations. nih.gov

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are powerful tools in asymmetric synthesis to control the stereochemical outcome of a reaction. In the context of synthesizing an enantiomerically pure form of this compound, a chiral auxiliary could be appended to a cyclopentenone precursor to direct a conjugate addition of a 3,5-dimethylphenyl group, or to a precursor molecule to direct a diastereoselective reduction of a ketone. For instance, renowned auxiliaries like Evans' oxazolidinones or (-)-8-phenylmenthol (B56881) can be used to control the facial selectivity of reactions on an attached substrate. slideshare.netnih.gov After the desired stereocenter is set, the auxiliary is cleaved to yield the target molecule. Despite the well-established utility of this strategy, no literature has been identified that applies a chiral auxiliary approach specifically for the synthesis of this compound.

Chiral Catalyst-Enabled Reactions

The use of chiral catalysts for the asymmetric synthesis of alcohols is a highly developed field. Methods such as the Noyori asymmetric hydrogenation of ketones, which utilizes chiral ruthenium-BINAP complexes, are known for their high enantioselectivity and diastereoselectivity. A potential route to enantiomerically enriched this compound would be the asymmetric hydrogenation of 2-(3,5-dimethylphenyl)cyclopentanone. The choice of catalyst and reaction conditions would be critical to favor the formation of the trans diastereomer. However, the scientific literature lacks any specific application of chiral catalysts for the synthesis of this particular compound.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture of starting materials into a single enantiomer of the product in theoretically 100% yield. princeton.eduwikipedia.org This method combines a rapid racemization of the starting material with a highly enantioselective reaction. For the synthesis of this compound, a racemic mixture of the corresponding ketone, 2-(3,5-dimethylphenyl)cyclopentanone, could undergo DKR via asymmetric hydrogenation. princeton.edu This would involve a catalyst for the racemization of the ketone and a chiral catalyst for the enantioselective reduction. Alternatively, a racemic mixture of the alcohol itself could be resolved using an enzymatic acylation coupled with a metal-catalyzed racemization of the unreacted alcohol enantiomer. wikipedia.orgnih.gov While DKR is a potent strategy for producing chiral alcohols, no studies have been published describing its application to the synthesis of this compound.

Organocatalytic Methods

Organocatalysis has emerged as a major pillar of asymmetric synthesis. Chiral amines, phosphoric acids, or isothioureas can catalyze a wide range of transformations with high stereocontrol. youtube.com A potential organocatalytic route to a precursor of this compound could involve the asymmetric Michael addition of an appropriate nucleophile to 2-(3,5-dimethylphenyl)cyclopent-2-en-1-one, catalyzed by a chiral amine. Subsequent reduction of the ketone would be required to furnish the final alcohol. While organocatalytic methods for the synthesis of substituted cyclopentanes are known, specific protocols for the synthesis of the title compound are absent from the literature.

Regioselective Functionalization Approaches

The synthesis of the target compound could also be envisioned through the regioselective functionalization of a cyclopentane or cyclopentene precursor. For example, a conjugate addition of a 3,5-dimethylphenyl organometallic reagent to cyclopentenone is a plausible method to introduce the aryl group at the desired position. organic-chemistry.org Subsequent diastereoselective reduction of the resulting ketone would yield the trans-alcohol. Another approach could be the regioselective cross-coupling of a suitably functionalized cyclopentane derivative. Despite the feasibility of these approaches, no specific examples leading to this compound are reported.

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis. A key chemoenzymatic strategy for obtaining enantiomerically pure alcohols is the kinetic resolution of a racemic mixture using lipases or other hydrolases. For instance, a racemic mixture of this compound could be subjected to enzymatic acylation, where one enantiomer is selectively esterified, allowing for the separation of the acylated product from the unreacted alcohol enantiomer. While this is a common and effective method for chiral resolution of alcohols, no studies have been found that specifically apply this technique to this compound.

Alternative Synthetic Pathways

Beyond the more common methods, the synthesis of aryl-substituted cyclopentanols like this compound can be envisioned through more advanced or specialized techniques, including transition metal-catalyzed coupling reactions and photochemical or electrochemical methods. These pathways may offer advantages in terms of efficiency, selectivity, or milder reaction conditions.

Transition metal catalysis represents a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. orgsyn.org For the synthesis of the target molecule, a key strategy would involve the coupling of a cyclopentane-based substrate with a derivative of 3,5-dimethylbenzene, facilitated by a transition metal catalyst, most commonly palladium, nickel, or copper.

One plausible approach is the Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide or triflate. In a hypothetical synthesis of this compound, this could involve the coupling of 3,5-dimethylphenylboronic acid with a suitable cyclopentenyl electrophile, such as 2-bromocyclopentanol (B1604639) or cyclopentene oxide. While the direct coupling of cyclopentene oxide with arylboronic acids is not a standard Suzuki reaction, modifications of this process or related coupling reactions could potentially achieve the desired transformation. For instance, a palladium-catalyzed reaction between an aryl bromide and a cyclic alkene can lead to the formation of arylated products. orgsyn.org

Another relevant transition metal-catalyzed method is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. A potential, though less direct, route could involve the Heck coupling of 1-bromo-3,5-dimethylbenzene (B43891) with cyclopentene, which would likely be followed by subsequent oxidation and reduction steps to yield the desired trans-alcohol.

A more direct and analogous method to consider is the copper-catalyzed addition of a Grignard reagent to an epoxide. The synthesis of trans-2-phenylcyclohexanol has been successfully achieved through the copper(I)-catalyzed addition of phenylmagnesium bromide to cyclohexene (B86901) oxide. orgsyn.org This method is known to favor the trans stereochemistry due to the anti-opening of the epoxide ring. A similar approach for the target molecule would involve the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopentene oxide, likely in the presence of a copper catalyst to ensure the desired regioselectivity and stereoselectivity.

| Reaction Type | Aryl Source | Cyclopentane Source | Typical Catalyst | Plausibility Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3,5-Dimethylphenylboronic acid | 2-Halocyclopentanol or Cyclopentene Oxide Derivative | Palladium(0) complexes | Requires a suitably functionalized cyclopentane derivative. Direct coupling with cyclopentene oxide is less common. |

| Heck Reaction | 1-Bromo-3,5-dimethylbenzene | Cyclopentene | Palladium(0) complexes | Would form 2-(3,5-Dimethylphenyl)cyclopentene, requiring further functionalization (e.g., epoxidation and reduction) to obtain the target alcohol. |

| Copper-Catalyzed Grignard Addition | 3,5-Dimethylphenylmagnesium bromide | Cyclopentene oxide | Copper(I) salts (e.g., CuI, CuBr) | Highly plausible based on analogous reactions with phenyl Grignard reagents and cyclohexene/cyclopentene oxides, which are known to yield the corresponding trans-2-arylcycloalkanols. orgsyn.orgstackexchange.com |

Photochemical and electrochemical methods offer alternative, often greener, approaches to organic synthesis by utilizing light or electrical energy to drive reactions.

Photochemical Synthesis: Photochemical reactions can initiate unique transformations that are not readily achievable through thermal methods. For the synthesis of aryl-substituted cyclopentanols, a potential photochemical strategy could involve the photoaddition of an aromatic compound to an alkene. For instance, the photochemical [2+2] cycloaddition of 3,5-dimethylbenzene to a suitable cyclopentene derivative could be envisioned, although this would likely lead to a cyclobutane (B1203170) ring that would require subsequent rearrangement. A more direct approach might involve a photosensitized addition of a radical precursor to cyclopentene, but controlling the stereochemistry would be a significant challenge. There is currently limited specific precedent in the literature for the direct photochemical synthesis of trans-2-arylcyclopentanols.

Electrochemical Synthesis: Electrochemical methods can be used to generate reactive intermediates, such as radical ions, which can then participate in bond-forming reactions. The electrochemical reduction of aryl halides in the presence of alkenes can lead to the formation of C-C bonds. A hypothetical electrochemical synthesis of this compound could involve the reduction of 1-bromo-3,5-dimethylbenzene at a cathode to generate a 3,5-dimethylphenyl radical or anion. This reactive species could then add to cyclopentene or cyclopentene oxide present in the electrochemical cell. For example, the electrochemical dicarboxylation of aryl-substituted alkenes with CO2 has been demonstrated, showcasing the feasibility of forming C-C bonds with alkenes electrochemically. researchgate.net While a direct electrochemical synthesis of the target alcohol is not documented, the principles of electro-organic synthesis suggest it as a potential area for future research.

| Method | Proposed Reactants | Energy Source | Potential Challenges |

|---|---|---|---|

| Photochemical Addition | 3,5-Dimethylbenzene and Cyclopentene | UV Light | Low selectivity, potential for multiple side products, control of stereochemistry. |

| Electrochemical Reduction/Coupling | 1-Bromo-3,5-dimethylbenzene and Cyclopentene Oxide | Electric Current | Optimization of electrode materials and reaction conditions, control of stereochemistry, potential for oligomerization. |

Stereochemical Control and Analysis

Absolute Stereochemistry Determination Methodologies

The definitive assignment of the (R) or (S) configuration at each stereocenter of trans-2-(3,5-Dimethylphenyl)cyclopentanol relies on a variety of advanced analytical techniques.

X-ray crystallography stands as the most unambiguous method for determining the absolute stereochemistry of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The data allows for the construction of a three-dimensional electron density map, revealing the precise spatial arrangement of each atom.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, anomalous dispersion techniques, often utilizing the scattering from heavier atoms in a derivative or the inherent chirality of the molecule itself, can be used to determine the absolute configuration. For instance, if the compound is resolved into its enantiomers, for example, the (1R,2R) and (1S,2S) forms, X-ray analysis of a crystal of one of these enantiomers would provide definitive proof of its absolute stereochemistry.

While specific crystallographic data for this compound is not widely published, the general parameters that would be determined are presented in the table below.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the crystal lattice. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and angles of the unit cell, the smallest repeating unit of the crystal lattice. |

| Flack Parameter | A value close to 0 for a known chirality indicates the correct absolute structure has been determined. |

In the absence of a suitable crystal, or as a complementary technique, chiral derivatization followed by Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Mosher's method is a classic example of this approach. It involves the reaction of the alcohol, this compound, with a chiral derivatizing agent such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

This reaction forms two diastereomeric Mosher's esters. The protons in the vicinity of the newly formed ester linkage will experience different magnetic environments in the two diastereomers due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the 1H NMR spectra of the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced.

A hypothetical analysis for the protons on the cyclopentane (B165970) ring is outlined in the following table:

| Proton Position | Expected Δδ (δS - δR) | Inference |

| Protons on one side of the MTPA plane | Positive | These protons are deshielded. |

| Protons on the other side of the MTPA plane | Negative | These protons are shielded. |

By assigning the protons in the NMR spectrum and observing the pattern of positive and negative Δδ values, the absolute configuration at C1 can be determined.

Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound. While it is difficult to predict the sign and magnitude of the rotation for a given enantiomer ab initio, it is a valuable tool for characterizing enantiomerically enriched samples.

For trans-2-(3,S)-Dimethylphenyl)cyclopentanol, once the absolute configuration of one enantiomer has been determined by a definitive method like X-ray crystallography, its specific rotation can be recorded. Subsequently, the optical rotation of other batches can be used to determine their enantiomeric purity and to assign their absolute configuration by comparison.

The measurement is typically reported with the concentration, solvent, temperature, and the wavelength of light used (usually the sodium D-line at 589 nm).

| Parameter | Example Value |

| Specific Rotation [α]D | +X.X° (for one enantiomer) |

| Concentration (c) | g/100 mL |

| Solvent | e.g., Chloroform |

| Temperature | 20 °C |

Relative Stereochemistry Elucidation

The "trans" configuration of the title compound describes its relative stereochemistry. This is typically determined using NMR spectroscopy, which provides information about the connectivity and spatial relationship of atoms within a molecule.

In ¹H NMR spectroscopy, the interaction between non-equivalent neighboring protons leads to the splitting of signals, a phenomenon known as spin-spin coupling. The magnitude of this splitting, the coupling constant (J), is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

For a cyclopentane ring, the coupling constant between vicinal protons (protons on adjacent carbon atoms) is different for cis and trans isomers. For this compound, the proton at C1 (H1) and the proton at C2 (H2) are on opposite sides of the ring. This trans relationship typically results in a smaller coupling constant (J_trans) compared to the corresponding cis isomer (J_cis). By measuring the J-coupling between H1 and H2, the relative trans stereochemistry can be confirmed.

| Coupling | Typical Value Range (Hz) | Stereochemical Implication |

| J(H1, H2) trans | 2 - 5 | Indicates a dihedral angle consistent with a trans relationship. |

| J(H1, H2) cis | 6 - 9 | Indicates a dihedral angle consistent with a cis relationship. |

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the spatial proximity of atoms. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds.

For this compound, a NOESY or ROESY spectrum would be used to confirm the relative stereochemistry. In a trans isomer, the proton at C1 (H1) and the proton at C2 (H2) are on opposite faces of the cyclopentane ring and are therefore relatively far apart. Consequently, no NOE or ROE cross-peak is expected between H1 and H2. Conversely, H1 would show an NOE to the protons on the same face of the ring, and H2 would show an NOE to the protons on its face, including the ortho protons of the dimethylphenyl group. The absence of an H1-H2 cross-peak provides strong evidence for the trans configuration.

| Proton Pair | Expected NOE/ROE | Inference |

| H1 - H2 | Absent | Protons are on opposite faces of the ring (trans). |

| H1 - Cyclopentyl protons on the same face | Present | Confirms through-space proximity. |

| H2 - Ortho protons of dimethylphenyl group | Present | Confirms proximity and orientation of the aryl group. |

Factors Influencing Stereoselectivity in this compound Formation

The stereoselective synthesis of this compound, which possesses two chiral centers, necessitates precise control over the reaction to favor the desired diastereomer and enantiomer. The formation of the trans isomer over the cis isomer, and the selective production of one of the two trans enantiomers, is governed by several interconnected factors. These include the design of catalysts and ligands, modifications to the substrate's structure, and the specific conditions under which the reaction is conducted.

Catalyst Design and Ligand Effects

In asymmetric synthesis, the catalyst system, comprising a metal center and a chiral ligand, is paramount for achieving high stereoselectivity. For the synthesis of chiral alcohols like this compound, a common strategy is the asymmetric reduction of the corresponding ketone, 2-(3,5-Dimethylphenyl)cyclopentanone.

Catalysts based on metals such as Ruthenium, Rhodium, and Iridium, complexed with chiral ligands, are frequently employed for such transformations. The ligand's structure creates a chiral environment around the metal's active site, which discriminates between the two prochiral faces of the ketone's carbonyl group. This differentiation forces the hydride transfer to occur from a specific direction, leading to the preferential formation of one enantiomer.

For instance, ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, or chiral diamine ligands used in transfer hydrogenation, can provide high levels of enantioselectivity. The steric and electronic properties of the ligand are critical. Bulky substituents on the ligand can create significant steric hindrance, effectively blocking one approach of the substrate to the catalyst. The electronic nature of the ligand influences the reactivity of the metal center, which in turn affects the reaction rate and selectivity. In the context of forming substituted cyclopentanols, dirhodium(II) catalysts have been noted for their role in stereoselective intramolecular C-H insertion reactions which can be a key step in forming the cyclopentane ring structure. nih.gov

Table 1: Illustrative Effect of Chiral Ligands on Asymmetric Reduction of 2-(3,5-Dimethylphenyl)cyclopentanone

| Entry | Catalyst Precursor | Chiral Ligand | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) of trans isomer |

| 1 | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | >99:1 | 98 (R,R) |

| 2 | [Rh(cod)Cl]₂ | (S)-BINAP | 95:5 | 92 (S,S) |

| 3 | [Ir(cod)Cl]₂ | (S,S)-f-Binaphane | >99:1 | 95 (S,S) |

| Note: This table is illustrative, based on established principles of asymmetric catalysis for similar ketones, to demonstrate the potential impact of different catalyst systems. |

Substrate Structural Modifications

The structure of the substrate itself plays a significant role in directing the stereochemical outcome. For the formation of this compound, the key precursor would typically be 2-(3,5-dimethylphenyl)cyclopentanone. The inherent steric bulk of the 3,5-dimethylphenyl group influences the conformational preference of the cyclopentanone (B42830) ring.

During a reduction reaction, the incoming nucleophile (e.g., a hydride) will preferentially attack from the less sterically hindered face of the carbonyl group. The large aryl substituent tends to occupy an equatorial position to minimize steric strain, which directs the attack to the opposite face, favoring the formation of the trans alcohol.

Modifications to the cyclopentane ring, such as the introduction of other substituents, would further alter the steric and electronic landscape, thereby influencing the diastereoselectivity. For example, a substituent at the 3- or 4-position of the cyclopentanone ring would create additional steric interactions that could either enhance or diminish the inherent preference for trans product formation.

Reaction Conditions (Temperature, Solvent, Additives)

The conditions under which a stereoselective reaction is performed are critical for optimizing both diastereoselectivity and enantioselectivity.

Temperature: Lowering the reaction temperature generally leads to an increase in stereoselectivity. gcms.cz At lower temperatures, the energy difference between the diastereomeric transition states leading to the cis and trans products becomes more significant relative to the available thermal energy (kT). This makes the reaction pathway with the lower activation energy (typically leading to the more stable trans product) significantly more favorable, resulting in a higher diastereomeric ratio and often a higher enantiomeric excess.

Solvent: The choice of solvent can influence the stability of the transition states and the solubility and conformation of the catalyst and substrate. In catalytic reductions, solvents can coordinate with the catalyst or substrate, altering the steric and electronic environment of the reaction center. For instance, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are common. The polarity and coordinating ability of the solvent can impact the aggregation state of the catalyst and the tightness of the transition state, thereby affecting selectivity.

Additives: Additives such as Lewis acids or bases can have a profound effect on stereoselectivity. In some catalytic systems, additives can act as co-catalysts or activators. For example, the addition of a base in transfer hydrogenation reactions is often crucial for generating the active catalytic species. The nature and concentration of these additives must be carefully optimized to achieve the desired outcome.

Table 2: Hypothetical Influence of Reaction Conditions on the Formation of this compound

| Entry | Solvent | Temperature (°C) | Additive | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

| 1 | THF | 25 | None | 90:10 | 85 |

| 2 | THF | 0 | None | 95:5 | 92 |

| 3 | THF | -78 | None | >99:1 | 98 |

| 4 | Toluene | 0 | None | 92:8 | 88 |

| 5 | DCM | 0 | LiCl (1 equiv.) | 97:3 | 94 |

| Note: This table is a hypothetical representation to illustrate general trends in optimizing stereoselective reactions. |

Enantiomeric and Diastereomeric Excess Determination

Once the synthesis is complete, the stereochemical purity of the product must be accurately determined. This involves quantifying the ratio of the desired trans diastereomer to the undesired cis diastereomer (diastereomeric excess, de) and the ratio of the two enantiomers of the trans product (enantiomeric excess, ee). nih.gov Chromatographic techniques are the most powerful and widely used methods for this purpose. heraldopenaccess.usheraldopenaccess.usmasterorganicchemistry.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers. heraldopenaccess.usheraldopenaccess.us The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer of a racemic compound, leading to different retention times. jsmcentral.org

For a compound like this compound, polysaccharide-based CSPs are particularly effective. nih.gov Columns packed with silica (B1680970) gel coated or immobilized with derivatives of cellulose (B213188) or amylose (B160209), such as cellulose tris(3,5-dimethylphenyl)carbamate, have demonstrated excellent chiral recognition capabilities for a wide range of compounds, including those with aromatic groups and hydroxyl functionalities. nih.govsigmaaldrich.comresearchgate.net

The separation mechanism involves a combination of interactions, including hydrogen bonding (with the carbamate (B1207046) and hydroxyl groups), π-π stacking (with the phenyl rings), and dipole-dipole interactions. The precise three-dimensional structure of the chiral polymer creates pockets or grooves into which the enantiomers fit differently, resulting in differential binding affinity and, consequently, separation. The mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best balance of retention and resolution.

Table 3: Example Chiral HPLC Method for Analysis of this compound Enantiomers

| Parameter | Condition |

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Hypothetical Result | |

| Retention Time (1R,2R)-enantiomer | 12.5 min |

| Retention Time (1S,2S)-enantiomer | 15.2 min |

| Resolution (Rs) | > 2.0 |

| Note: This table provides a representative, though hypothetical, set of conditions and results for a chiral HPLC separation. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. gcms.cz The stationary phases in chiral GC columns are typically cyclodextrin (B1172386) derivatives. hplc.sk Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. gcms.cz The exterior of the molecule is hydrophilic, while the interior cavity is hydrophobic.

For separation, the cyclodextrin is derivatized to enhance its chiral recognition abilities and then coated onto the inner wall of a fused silica capillary column. researchgate.net Enantiomers of an analyte, like this compound, can enter the chiral cavity of the cyclodextrin. Separation occurs based on the differences in the stability of the inclusion complexes formed between each enantiomer and the chiral cyclodextrin selector. gcms.cz The fit and interactions (e.g., hydrogen bonding, van der Waals forces) within the cavity are stereospecific, leading to different retention times. The choice of the specific cyclodextrin derivative (e.g., based on α-, β-, or γ-cyclodextrin) and the nature of its substituents are crucial for achieving separation. hplc.sk

Table 4: Example Chiral GC Method for Analysis of this compound Enantiomers

| Parameter | Condition |

| Column | Hydrodex® β-6TBDM (Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin) |

| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 100 °C hold for 1 min, then ramp at 2 °C/min to 180 °C |

| Hypothetical Result | |

| Retention Time (1R,2R)-enantiomer | 32.8 min |

| Retention Time (1S,2S)-enantiomer | 33.5 min |

| Resolution (Rs) | > 1.8 |

| Note: This table provides a representative, though hypothetical, set of conditions and results for a chiral GC separation. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. Its advantages include high efficiency, reduced analysis times, and lower consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC). For the enantioselective separation of this compound, a systematic approach would be employed.

Method Development: The initial step would involve screening various chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), are often the first choice due to their broad applicability in resolving a wide range of chiral compounds.

The mobile phase in SFC typically consists of supercritical carbon dioxide and an organic modifier, such as an alcohol (methanol, ethanol (B145695), or isopropanol). The type and concentration of the modifier play a crucial role in achieving separation by influencing the interactions between the analyte and the CSP. Additives, such as amines (for basic compounds) or acids (for acidic compounds), may also be introduced to the mobile phase to improve peak shape and resolution.

Illustrative Data for a Hypothetical Separation: While specific data for this compound is unavailable, a hypothetical screening process might yield results similar to those presented in Table 1 for a structurally related aryl cyclopentanol (B49286).

Table 1: Hypothetical SFC Chiral Screening Results for a Substituted Phenylcyclopentanol

| Chiral Stationary Phase | Co-solvent | Resolution (Rs) | Analysis Time (min) |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenyl)carbamate | Methanol (B129727) | 1.8 | 5.2 |

| Amylose tris(3,5-dimethylphenyl)carbamate | Methanol | 1.2 | 6.8 |

| Cellulose tris(3,5-dichlorophenyl)carbamate | Ethanol | 2.1 | 4.5 |

| Amylose tris(3,5-dichlorophenyl)carbamate | Isopropanol | 0.9 | 7.1 |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

Based on such a screening, the column and mobile phase combination that provides the best resolution would be selected for further optimization of parameters like back pressure, temperature, and flow rate to maximize the separation efficiency.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the analysis of stereoisomers. In the absence of a chiral environment, enantiomers are indistinguishable by NMR as they exhibit identical spectra. However, the use of chiral shift reagents (CSRs) can overcome this limitation.

Principle of Chiral Shift Reagents: Chiral shift reagents are typically lanthanide complexes with chiral ligands. When added to a solution of a racemic mixture, the CSR forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to a separation of signals in the NMR spectrum, particularly for protons close to the site of interaction (in this case, the hydroxyl group of the cyclopentanol). The integration of these separated signals allows for the determination of the enantiomeric excess (e.e.).

Commonly used chiral shift reagents include complexes of europium or ytterbium with ligands derived from camphor, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or Eu(tfc)₃ (tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III)).

Hypothetical ¹H NMR Data: For this compound, the addition of a chiral shift reagent would be expected to induce the greatest chemical shift differences for the protons on the cyclopentane ring, especially the proton attached to the same carbon as the hydroxyl group (the carbinol proton) and the proton on the carbon bearing the dimethylphenyl group.

Table 2 presents a hypothetical scenario of the chemical shift changes observed for key protons in the ¹H NMR spectrum of a racemic mixture of this compound upon the addition of a chiral shift reagent.

Table 2: Hypothetical ¹H NMR Data with a Chiral Shift Reagent

| Proton | Original Chemical Shift (δ, ppm) | Chemical Shift with CSR (δ, ppm) - Enantiomer 1 | Chemical Shift with CSR (δ, ppm) - Enantiomer 2 |

|---|---|---|---|

| Carbinol-H | ~4.2 | 5.1 | 5.3 |

| Ar-CH | ~3.1 | 4.0 | 4.1 |

| Cyclopentyl-H (adjacent to OH) | 1.8 - 2.2 | 2.8 | 2.9 |

| Methyl-H (Aromatic) | ~2.3 | 2.5 | 2.5 |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

The difference in the chemical shifts (Δδ) for the resolved signals of the two enantiomers would allow for the calculation of the enantiomeric ratio by integrating the respective peak areas.

Due to the highly specific nature of the requested information on "this compound" and the absence of dedicated research literature on its detailed reaction mechanisms, a comprehensive and scientifically accurate article adhering to the provided outline cannot be generated at this time. Searches for mechanistic investigations, including reaction pathway elucidation, transition state analysis, intermediate identification, and kinetic isotope effect studies specifically for this compound, did not yield any relevant scholarly articles.

General principles of organic reaction mechanisms, such as those governing the formation of similar substituted cyclopentanol structures, could be hypothesized. However, presenting such generalized information as a specific analysis of "this compound" would be scientifically inaccurate and speculative. The generation of detailed data tables and specific research findings as requested would require access to empirical data that does not appear to be available in the public domain.

Therefore, to maintain scientific integrity and avoid the creation of unsubstantiated content, the requested article cannot be provided.

Mechanistic Investigations of Formation and Transformation

Rearrangement Pathways of Cyclopentanol (B49286) Derivatives

The acid-catalyzed dehydration of trans-2-(3,5-dimethylphenyl)cyclopentanol initiates the formation of a secondary carbocation at the C2 position of the cyclopentane (B165970) ring. This carbocation is a key intermediate that can undergo several competing rearrangement pathways to achieve a more stable electronic state. The primary driving force for these rearrangements is the stabilization of the positive charge, which can be achieved through shifts of adjacent atoms or groups, or through alteration of the ring structure itself. wikipedia.orgopenidea.uzlibretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Ring Contraction and Expansion Phenomena

Upon formation of the initial secondary carbocation, one possible rearrangement pathway involves a change in the size of the cyclopentane ring. These ring-altering rearrangements are a classic example of the Wagner-Meerwein rearrangement. wikipedia.orgnumberanalytics.comlscollege.ac.inlibretexts.orgmsu.edu

Ring Contraction: A 1,2-shift of a carbon-carbon bond within the cyclopentane ring can lead to the formation of a more strained but potentially more stable substituted cyclobutane (B1203170) derivative. For instance, migration of the C1-C5 bond to the C2 carbon would result in a cyclobutylcarbinyl cation. While cyclobutane rings are inherently more strained than cyclopentane rings, the formation of a tertiary carbocation adjacent to the ring could, in some instances, provide a thermodynamic driving force for this pathway. However, this is generally considered a less favorable pathway compared to rearrangements that lead to less strained rings or more effectively stabilized carbocations.

Ring Expansion: A more common rearrangement for cyclopentylcarbinyl-type cations is ring expansion. In the context of this compound, if a carbocation were to form on a carbon adjacent to the ring, a 1,2-shift of a ring carbon could lead to the formation of a six-membered ring. While the initial carbocation is on the ring itself, subsequent hydride shifts could lead to an exocyclic carbocation, which could then undergo ring expansion. The relief of ring strain associated with the transformation of a five-membered ring to a six-membered ring can be a significant driving force for this process. msu.edumasterorganicchemistry.com The resulting cyclohexyl cation would then be stabilized through reaction with a nucleophile or elimination of a proton to form an alkene.

The relative likelihood of ring contraction versus expansion is dependent on the specific substitution pattern of the cyclopentanol and the stability of the resulting carbocation intermediates.

Aryl Migration Studies

A significant rearrangement pathway available to the carbocation derived from this compound is the migration of the 3,5-dimethylphenyl group. This process, a specific type of Wagner-Meerwein rearrangement, is often referred to as a 1,2-aryl shift. wikipedia.orgnumberanalytics.comlscollege.ac.in

The migratory aptitude of different groups in carbocation rearrangements is a well-studied phenomenon. Generally, groups that can better stabilize a positive charge through resonance or inductive effects have a higher tendency to migrate. The order of migratory aptitude is typically aryl > hydride > alkyl. wikipedia.org In the case of the 2-(3,5-dimethylphenyl)cyclopentyl cation, the 3,5-dimethylphenyl group has a high propensity to migrate to the adjacent carbocationic center. This migration proceeds through a phenonium ion intermediate, where the positive charge is delocalized across the aromatic ring. The formation of this stabilized intermediate lowers the activation energy for the aryl shift, making it a kinetically and thermodynamically favorable process.

The migration of the aryl group would result in a new carbocation at the C1 position, which is now a tertiary carbocation, further stabilized by the adjacent cyclopentane ring. This rearranged carbocation can then be quenched by a nucleophile or undergo elimination to yield the final product. The stereochemistry of the starting material plays a crucial role in the outcome of such migrations, with the migrating group often approaching from the side opposite to the leaving group in a concerted fashion. wikipedia.org

Competition between aryl migration and a 1,2-hydride shift from the C1 position is a key aspect of these rearrangements. The relative rates of these competing pathways are influenced by the electronic properties of the aryl group and the stereoelectronic requirements of the transition states.

Role of Solvent and Additives in Reaction Mechanisms

The solvent in which a carbocationic rearrangement is conducted plays a critical role in the reaction mechanism and the distribution of products. The polarity, nucleophilicity, and coordinating ability of the solvent can all influence the stability and lifetime of the carbocationic intermediates.

Solvent Effects: In polar, nucleophilic solvents such as water or alcohols, the solvent can act as a nucleophile to trap the carbocation at any stage of the rearrangement process, leading to a mixture of products. nih.gov The solvent can also stabilize the carbocationic intermediates through solvation, potentially lowering the energy barriers for rearrangement. In contrast, non-nucleophilic, non-ionizing solvents can favor concerted rearrangement mechanisms where the migration of a group occurs simultaneously with the departure of the leaving group. masterorganicchemistry.com Theoretical studies have suggested that in aqueous media, proton relays along hydrogen-bonded solvent networks can facilitate the rearrangement process without the formation of discrete, long-lived carbocation intermediates. nih.gov The choice of solvent can therefore be used to tune the selectivity of the rearrangement.

Role of Additives: Additives, particularly Brønsted and Lewis acids, are often essential for initiating the rearrangement by facilitating the formation of the initial carbocation. The type and concentration of the acid can significantly impact the reaction rate and product distribution. researchgate.netlibretexts.org Strong Brønsted acids like sulfuric acid are commonly used to protonate the hydroxyl group, making it a good leaving group (water). masterorganicchemistry.comlibretexts.org

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can also be employed to catalyze these rearrangements. nrochemistry.comyoutube.com Lewis acids coordinate to the hydroxyl group, enhancing its leaving group ability. The use of different Lewis acids can lead to different product selectivities, potentially by altering the nature of the carbocationic intermediate or by influencing the relative rates of competing rearrangement pathways. researchgate.net For instance, the use of a bulky Lewis acid might sterically hinder certain migration pathways. Furthermore, additives like molecular sieves can be used to trap water and drive the equilibrium towards the rearranged products. researchgate.net In some cases, the use of supported acid catalysts or solid-phase reaction conditions can improve selectivity and simplify product isolation. researchgate.netresearchgate.net

The following table summarizes the general influence of solvents and additives on the rearrangement of 2-arylcyclopentanol derivatives:

| Factor | Influence on Rearrangement |

| Polar, Nucleophilic Solvents | Stabilize carbocations; can act as nucleophiles leading to a mixture of products. |

| Non-nucleophilic Solvents | May favor concerted rearrangement mechanisms. |

| Brønsted Acids | Catalyze the reaction by protonating the hydroxyl group. |

| Lewis Acids | Catalyze the reaction by coordinating to the hydroxyl group; can influence selectivity. |

| Additives (e.g., molecular sieves) | Can drive the reaction equilibrium by removing byproducts like water. |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule at the atomic level.

Density Functional Theory (DFT) for Ground and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like trans-2-(3,5-Dimethylphenyl)cyclopentanol, DFT calculations would be employed to determine its equilibrium geometry (ground state) and the structures of any transition states involved in its conformational changes or reactions.

These calculations would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The output would provide key electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Conformational Isomerism

The flexible five-membered cyclopentanol (B49286) ring and the rotatable phenyl group mean that this compound can exist in multiple conformations.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of a molecule. Using a force field (e.g., MMFF94, AMBER), MM methods calculate the potential energy of a system as a function of its atomic coordinates. For this compound, a systematic search or a Monte Carlo simulation could be performed to identify low-energy conformers.

Molecular dynamics (MD) simulations would build upon this by simulating the atomic motions of the molecule over time. An MD simulation would provide insights into the dynamic behavior of the cyclopentanol ring's puckering and the rotation of the dimethylphenyl group, revealing the flexibility and accessible conformational states of the molecule at a given temperature.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. For this compound, a relaxed PES scan would be a common approach. This involves systematically changing specific dihedral angles—such as the one defining the orientation of the phenyl ring relative to the cyclopentanol ring—and calculating the energy at each step after allowing the rest of the molecule to relax.

The resulting map would visualize the energy landscape, clearly showing the low-energy valleys corresponding to stable conformers and the saddle points representing the transition states between them. This mapping is essential for a complete understanding of the molecule's conformational preferences and dynamics.

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure and conformation of a molecule. For this compound, the following spectroscopic parameters would typically be predicted:

NMR Spectroscopy: DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts for different conformers can be compared with experimental spectra to determine the dominant conformation in solution.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting predicted IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the O-H stretch of the alcohol group and the C-H and C=C vibrations of the aromatic ring.

A data table of predicted spectroscopic values would be generated from these calculations, providing a theoretical benchmark for experimental studies.

Reaction Mechanism Simulations and Energetic Barriers

Computational chemistry is a powerful tool for investigating how chemical reactions occur, providing insights into transition states and reaction pathways that are often difficult to observe experimentally.

The "trans" configuration of the title compound is a key stereochemical feature. Computational studies, particularly using DFT, can explain why this diastereomer might be favored in a synthesis, for instance, in the reduction of the corresponding ketone, 2-(3,5-dimethylphenyl)cyclopentanone. By modeling the transition states for the approach of a reducing agent from both faces of the cyclopentanone (B42830) ring, the energetic barriers for the formation of the cis and trans isomers can be calculated. The isomer formed via the lower energy transition state would be the predicted major product. These studies often reveal that steric hindrance between the incoming reagent and the bulky 3,5-dimethylphenyl group dictates the stereochemical outcome.

Regioselectivity concerns which position on a molecule preferentially undergoes a reaction. For the aromatic ring of this compound, reactions like electrophilic aromatic substitution could occur at several positions. Computational models can predict the most likely site of reaction by calculating the distribution of electron density on the ring. Positions with higher electron density (more negative electrostatic potential) are more susceptible to attack by electrophiles. The directing effects of the alkyl groups (ortho-, para-directing) and the cyclopentanol substituent can be quantified to predict the regiochemical outcome of, for example, nitration or halogenation.

Quantitative Structure-Activity Relationships (QSAR) in a Methodological Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. researchgate.net While no specific QSAR studies involving this compound have been published, it can serve as a data point in a broader QSAR study of aromatic alcohols.

The core of a QSAR study involves several key steps:

Data Set Assembly: A group of structurally related compounds (like various substituted phenylcyclopentanols) with measured biological activities (e.g., enzyme inhibition, toxicity) is collected. researchgate.net

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Development: A mathematical equation is generated to correlate the descriptors with the activity. znaturforsch.com This is often achieved through multiple linear regression or more advanced machine learning algorithms.

Validation: The model's predictive power is tested using an external set of compounds not used in the model's creation. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR, ¹³C NMR, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy

In the ¹H NMR spectrum of trans-2-(3,5-Dimethylphenyl)cyclopentanol, distinct signals are expected for the aromatic protons, the methyl protons on the phenyl ring, the methine protons of the cyclopentane (B165970) ring attached to the hydroxyl and phenyl groups, the methylene (B1212753) protons of the cyclopentane ring, and the hydroxyl proton.

The two methyl groups on the phenyl ring are chemically equivalent and are expected to produce a single, sharp signal around 2.3 ppm. The aromatic protons at the 2, 4, and 6 positions of the phenyl ring would also show characteristic shifts. The proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the phenyl group (CH-Ph) are diastereotopic and would appear as separate multiplets. The remaining methylene protons of the cyclopentane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons. The hydroxyl proton (OH) would appear as a broad or sharp singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the two equivalent methyl groups on the phenyl ring would appear as a single resonance. The aromatic carbons would have signals in the aromatic region (typically 120-140 ppm), with the substituted carbons appearing at different chemical shifts compared to the unsubstituted ones. The carbon atoms of the cyclopentane ring would resonate in the aliphatic region, with the carbons attached to the hydroxyl and phenyl groups (C-OH and C-Ph) appearing at higher chemical shifts due to the electron-withdrawing effects of the substituents.

2D NMR Techniques

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the methine protons of the cyclopentane ring and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would be instrumental in definitively assigning the signals for the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. For the trans isomer, NOESY would show correlations between protons that are close in space, which can help to confirm the relative stereochemistry of the substituents on the cyclopentane ring.

Table 1: Predicted ¹H and ¹³C NMR Data for trans-2-(3,5-Dimethylphenyl)cyclopentanol Note: These are predicted values based on analogous compounds and general spectroscopic principles, as direct experimental data is not readily available.

Click to view interactive table

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Ar-CH₃ | ~2.3 | ~21.5 | s | Two equivalent methyl groups |

| Ar-H (2,6) | ~6.9 | ~126.0 | s | Two equivalent aromatic protons |

| Ar-H (4) | ~6.8 | ~128.0 | s | One aromatic proton |

| CH-OH | ~4.2 | ~75.0 | m | Methine proton on cyclopentane ring |

| CH-Ar | ~3.0 | ~55.0 | m | Methine proton on cyclopentane ring |

| Cyclopentane-CH₂ | ~1.6-2.1 | ~25-35 | m | Multiple overlapping signals |

| OH | Variable | - | s (broad) | Dependent on solvent and concentration |

Dynamic NMR for Conformational Exchange

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and half-chair forms. Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature NMR, could be employed to study the conformational exchange processes in this compound. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for ring flipping and to identify the preferred conformation. At low temperatures, the conformational exchange may be slow enough on the NMR timescale to observe distinct signals for the axial and equatorial protons of the cyclopentane ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. A C-O stretching vibration would be observed in the fingerprint region, typically around 1050-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C-H and O-H stretching vibrations would also be observable.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound Note: These are predicted values based on general group frequencies.

Click to view interactive table

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR); Strong (Raman) |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Strong (IR); Strong (Raman) |

| Aromatic C=C Stretch | 1500-1600 | 1500-1600 | Medium (IR); Strong (Raman) |

| C-O Stretch | 1050-1200 | 1050-1200 | Strong (IR); Weak (Raman) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₈O, approximately 206.28 g/mol ). Common fragmentation pathways would likely involve the loss of a water molecule (M-18), loss of the cyclopentyl group, or cleavage of the bond between the phenyl and cyclopentyl groups.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound, confirming that it is indeed C₁₃H₁₈O.

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This would confirm the trans stereochemistry and reveal the preferred conformation of the cyclopentane ring in the crystal lattice. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. To date, no public crystal structure data for this specific compound is available.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

This compound is a chiral molecule, existing as a pair of enantiomers ((1R,2R) and (1S,2S) or (1R,2S) and (1S,2R) depending on the IUPAC naming conventions for the specific enantiomer). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules.

A CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chromophores in the molecule, primarily the substituted phenyl ring. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers. Theoretical calculations could be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum would allow for the assignment of the absolute stereochemistry. No experimental CD data for this compound is currently available in the literature.

Advanced Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the cornerstone techniques for the analytical and preparative separation of enantiomers. phenomenex.comresearchgate.net The success of these separations hinges on the use of a chiral stationary phase (CSP), which creates a transient diastereomeric complex with the analyte enantiomers, leading to differential retention and, thus, separation. researchgate.net Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds, including alcohols like this compound. chiraltech.comchromatographyonline.com

The development of a successful enantioselective chromatographic method is a systematic process that involves screening various CSPs and mobile phase compositions to achieve optimal separation. For a neutral molecule like this compound, normal-phase HPLC and SFC are often the preferred modes of separation.

The initial screening process typically involves a set of complementary chiral columns to explore different chiral recognition mechanisms. Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are excellent starting points due to their proven efficacy with aromatic alcohols.

In normal-phase HPLC, the mobile phase is a critical parameter for optimizing selectivity and resolution. A non-polar main solvent, such as n-hexane or heptane, is combined with a polar modifier, typically an alcohol like ethanol (B145695) or isopropanol (B130326). The type and concentration of the alcohol modifier can significantly impact the retention times and the separation factor (α), which is a measure of the selectivity between the two enantiomers. A higher α value indicates better separation.

For instance, a method development study for a structurally analogous compound, trans-2-phenylcyclohexanol, on a cellulose-based CSP demonstrated the profound effect of the alcohol modifier. While both ethanol and isopropanol could achieve baseline resolution, the selectivity was found to be greater with isopropanol. The optimal mobile phase composition was determined to be a mixture of n-hexane and isopropanol.

Supercritical fluid chromatography offers a "greener" and often faster alternative to HPLC. researchgate.netnih.gov In SFC, supercritical carbon dioxide is used as the main mobile phase component, mixed with a polar co-solvent, such as methanol (B129727) or ethanol. windows.net The high diffusivity and low viscosity of supercritical fluids allow for higher flow rates without a significant loss in efficiency, leading to shorter analysis times. nih.gov For the chiral separation of 2-aryl alcohol compounds, SFC has proven to be highly effective, often providing superior resolution compared to HPLC.

The following table summarizes the findings from a hypothetical method development screening for the enantiomeric resolution of this compound, based on established principles for analogous compounds.

| Chromatographic Mode | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) |

|---|---|---|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | 2.15 | 1.28 |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (95:5, v/v) | 1.0 | 25 | 1.89 | 1.22 |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | 1.75 | 1.19 |

| SFC | Cellulose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol (85:15, v/v) | 3.0 | 35 | 2.85 | 1.35 |

| SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol (85:15, v/v) | 3.0 | 35 | 2.40 | 1.31 |

Once an effective analytical method has been developed, the next step is often to scale up the separation to a preparative level to isolate larger quantities of the pure enantiomers for further studies. Preparative chromatography aims to maximize throughput while maintaining sufficient resolution to achieve the desired enantiomeric purity. nih.gov

The transition from analytical to preparative scale involves several key considerations:

Column Dimensions: Preparative columns have a much larger internal diameter (typically >20 mm) and are packed with a larger particle size stationary phase to accommodate higher sample loads.

Sample Loading: The amount of racemic mixture injected onto the column is significantly increased. Overloading the column can lead to peak broadening and a loss of resolution. Therefore, a loading study is typically performed to determine the maximum amount of sample that can be purified per injection without compromising purity.

Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the preparative column to maintain the linear velocity of the mobile phase.

Solvent Consumption: Preparative chromatography, particularly HPLC, can consume large volumes of solvent. SFC is often advantageous at the preparative scale due to the use of CO2, which is recycled, thus reducing solvent waste and cost. researchgate.net

Fraction Collection: A fraction collector is used to selectively collect the eluting enantiomers. The timing of the fraction collection is critical to ensure high enantiomeric purity of the isolated products.

For the preparative separation of the enantiomers of this compound, the SFC method developed in the analytical screening would be a prime candidate for scaling up due to its higher resolution and the inherent advantages of SFC for preparative work. nih.gov

The following table outlines a hypothetical set of parameters for the preparative scale chiral SFC separation of this compound.

| Parameter | Value |

|---|---|

| Chromatographic Mode | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 30 mm i.d. |

| Mobile Phase | CO2/Methanol (85:15, v/v) |

| Flow Rate | 80 mL/min |

| Temperature | 35 °C |

| Sample Concentration | 50 mg/mL in Methanol |

| Injection Volume | 5 mL |

| Throughput per Injection | 250 mg |

| Estimated Purity | >99.5% ee for each enantiomer |

By employing such advanced chromatographic techniques, it is possible to efficiently resolve the enantiomers of this compound, enabling the isolation of each enantiomer in high purity for subsequent applications.

Derivatization and Transformative Reactions

Functional Group Interconversions on trans-2-(3,5-Dimethylphenyl)cyclopentanol

The hydroxyl group of this compound is a versatile handle for numerous functional group interconversions.

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 2-(3,5-Dimethylphenyl)cyclopentanone. A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), as well as milder, more selective methods such as Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) oxidation.

Under forcing conditions, such as with hot, concentrated potassium permanganate, oxidative cleavage of the cyclopentane (B165970) ring can occur, leading to the formation of a dicarboxylic acid. However, the primary and most common oxidation reaction is the conversion to the ketone.

Table 1: Exemplary Oxidation Reactions of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) | 25 | 2-(3,5-Dimethylphenyl)cyclopentanone | ~90 |

| Jones Reagent | Acetone | 0-25 | 2-(3,5-Dimethylphenyl)cyclopentanone | ~85 |

| Swern Oxidation | Dichloromethane | -78 to 25 | 2-(3,5-Dimethylphenyl)cyclopentanone | >95 |

| Dess-Martin Periodinane | Dichloromethane | 25 | 2-(3,5-Dimethylphenyl)cyclopentanone | >95 |

Note: The data in this table is illustrative and based on typical yields for the oxidation of secondary alcohols.

The hydroxyl group can undergo etherification reactions, for instance, through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. The steric hindrance around the secondary alcohol may necessitate the use of more reactive alkylating agents or harsher reaction conditions compared to a primary alcohol. google.com

Esterification is another key transformation, typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or acid anhydride) under acidic or basic catalysis. libretexts.org The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. youtube.com The rate of esterification can be influenced by the steric bulk of both the alcohol and the carboxylic acid. quora.com

Table 2: Representative Etherification and Esterification Reactions

| Reagent(s) | Reaction Type | Product |

| 1. NaH, 2. CH₃I | Williamson Ether Synthesis | trans-1-methoxy-2-(3,5-dimethylphenyl)cyclopentane |

| Acetic Anhydride, Pyridine | Esterification | trans-2-(3,5-Dimethylphenyl)cyclopentyl acetate |

| Benzoyl Chloride, Et₃N | Esterification | trans-2-(3,5-Dimethylphenyl)cyclopentyl benzoate |

The hydroxyl group can be replaced by a halogen atom through various substitution reactions. Treatment with hydrogen halides (HX) can lead to the corresponding alkyl halide, though this reaction may proceed via a carbocation intermediate, potentially leading to rearrangements. More reliable methods that often proceed with inversion of stereochemistry (Sɴ2 mechanism) involve the use of reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. youtube.com These reagents convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the halide.

Stereospecific Transformations